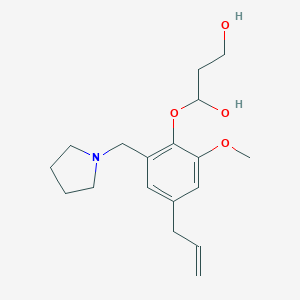
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been found to improve cognitive function and reduce amyloid-beta protein levels. In Parkinson's disease research, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been shown to protect dopaminergic neurons and improve motor function.
Wirkmechanismus
The mechanism of action of 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has also been shown to interact with various proteins, including heat shock protein 90 (Hsp90) and glycogen synthase kinase 3 beta (GSK3β).
Biochemical and Physiological Effects
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol in lab experiments is its high potency and specificity, which allows for precise targeting of specific signaling pathways and proteins. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Zukünftige Richtungen
There are several potential future directions for 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol research, including further investigation of its mechanism of action, optimization of its pharmacokinetics and pharmacodynamics, and evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol may have potential applications in other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
Synthesemethoden
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol can be synthesized through a multi-step process that involves the reaction of 4-allyl-2-methoxyphenol with pyrrolidine, followed by the addition of 3-bromo-1,2-propanediol. The resulting product is then subjected to a series of purification steps to obtain pure 3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol.
Eigenschaften
CAS-Nummer |
102612-78-2 |
|---|---|
Produktname |
3-(4-Allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy)-1,3-propanediol |
Molekularformel |
C18H27NO4 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-[2-methoxy-4-prop-2-enyl-6-(pyrrolidin-1-ylmethyl)phenoxy]propane-1,3-diol |
InChI |
InChI=1S/C18H27NO4/c1-3-6-14-11-15(13-19-8-4-5-9-19)18(16(12-14)22-2)23-17(21)7-10-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3 |
InChI-Schlüssel |
WEFSKSMUNSBUFU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C |
Kanonische SMILES |
COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C |
Synonyme |
1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) - |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




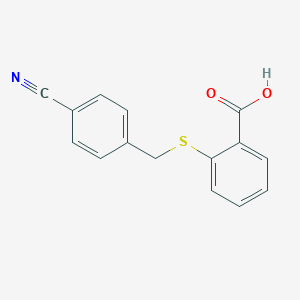


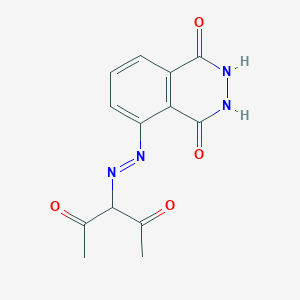
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)

![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
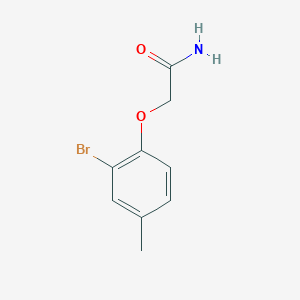
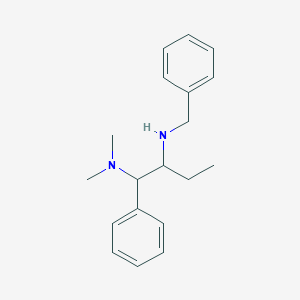


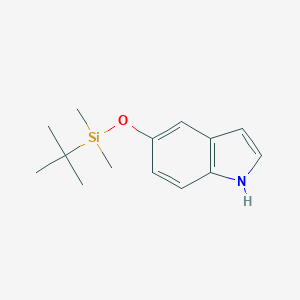
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)